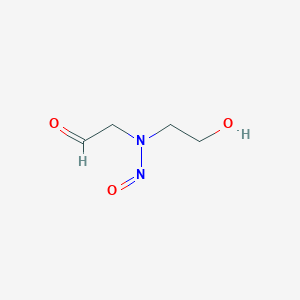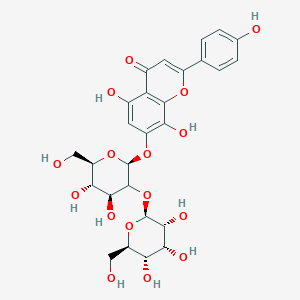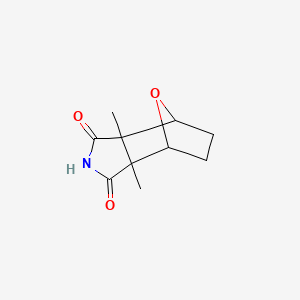
Cadmium-113
描述
Cadmium-113, is a naturally occurring isotope of cadmium with a mass number of 113. It is denoted as 113 Cd and has an atomic number of 48, which means it contains 48 protons and 65 neutrons. This isotope is relatively rare, comprising about 12.23% of natural cadmium . This compound is known for its applications in various scientific fields, including nuclear magnetic resonance (NMR) spectroscopy and environmental studies.
准备方法
Synthetic Routes and Reaction Conditions: Cadmium-113 can be isolated from natural cadmium sources through various separation techniques. One common method involves the use of ion exchange chromatography, where cadmium is separated from other elements based on its ionic properties . Another method involves the use of Chelex resin coupled with AG-MP-1M resin to separate cadmium from seawater .
Industrial Production Methods: Industrial production of this compound typically involves the processing of zinc ores, as cadmium is often found in association with zinc. The cadmium is extracted as a by-product during the refining of zinc ores. The extracted cadmium is then subjected to further purification processes to isolate this compound .
化学反应分析
Types of Reactions: Cadmium-113 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Cadmium can be oxidized using oxidizing agents such as nitric acid, forming cadmium nitrate.
Reduction: Cadmium ions can be reduced to metallic cadmium using reducing agents like hydrogen gas.
Substitution: Cadmium can undergo substitution reactions with halogens to form cadmium halides.
Major Products:
Oxidation: Cadmium nitrate (Cd(NO3)2)
Reduction: Metallic cadmium (Cd)
Substitution: Cadmium chloride (CdCl2), cadmium bromide (CdBr2), cadmium iodide (CdI2)
科学研究应用
Cadmium-113 has several scientific research applications:
作用机制
The mechanism by which cadmium-113 exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, cadmium can bind to proteins and enzymes, disrupting their normal function. It can also interfere with cellular processes by generating reactive oxygen species (ROS), leading to oxidative stress and cellular damage . In NMR spectroscopy, this compound’s nuclear magnetic properties allow it to interact with magnetic fields, providing detailed information about molecular structures .
相似化合物的比较
Cadmium-112: Another stable isotope of cadmium with a mass number of 112.
Cadmium-114: A stable isotope of cadmium with a mass number of 114.
Cadmium-116: A stable isotope of cadmium with a mass number of 116.
Comparison: Cadmium-113 is unique due to its specific nuclear magnetic properties, making it particularly useful in NMR spectroscopy. While other cadmium isotopes like cadmium-112, cadmium-114, and cadmium-116 also have applications in various fields, this compound’s distinct properties make it especially valuable for detailed molecular analysis .
属性
IUPAC Name |
cadmium-113 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOSMKKIYDKNTQ-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[113Cd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931839 | |
| Record name | (~113~Cd)Cadmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.904408 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14336-66-4 | |
| Record name | Cadmium, isotope of mass 113 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014336664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~113~Cd)Cadmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)
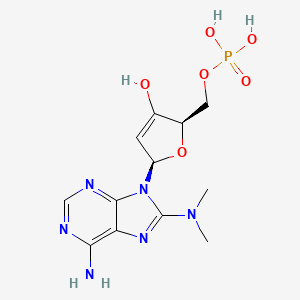

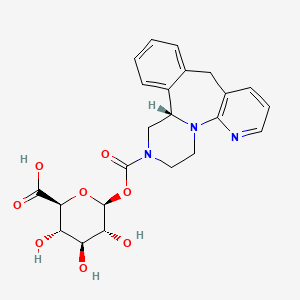

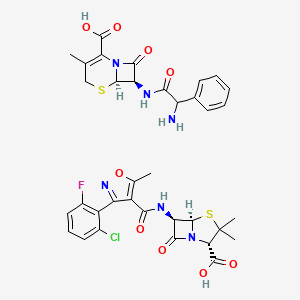
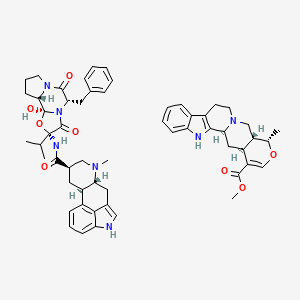
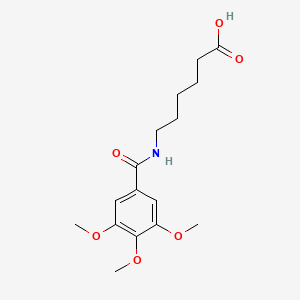

![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)
